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Compound of Interest

Compound Name:
2-Amino-5-bromo-4-

methoxynicotinonitrile

Cat. No.: B1294184 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the predicted reactivity of 2-Amino-5-
bromo-4-methoxynicotinonitrile, a valuable building block in medicinal chemistry and

materials science. Due to a lack of direct experimental data for this specific compound in the

public domain, this guide leverages data from a close structural analog, 2-Amino-5-bromo-4-

methylpyridine, to provide a predictive comparison and a robust starting point for experimental

design.

Theoretical Reactivity Analysis
The reactivity of the C-Br bond in palladium-catalyzed cross-coupling reactions is largely

dictated by the electronic environment of the pyridine ring. In 2-Amino-5-bromo-4-
methoxynicotinonitrile, the key substituents influencing this reactivity are:

Amino Group (-NH₂): A strong electron-donating group that increases electron density on the

ring, particularly at the ortho and para positions, making the C-Br bond more susceptible to

oxidative addition by a palladium catalyst.

Methoxy Group (-OCH₃): An electron-donating group that further enhances the electron

density of the ring.
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Nitrile Group (-CN): A strong electron-withdrawing group, which can decrease the electron

density of the ring.

Bromo Group (-Br): The leaving group in cross-coupling reactions.

Compared to the analog 2-Amino-5-bromo-4-methylpyridine, the presence of the electron-

donating methoxy group in place of the weakly donating methyl group, combined with the

electron-withdrawing nitrile group, suggests a nuanced electronic profile. The nitrile group's

electron-withdrawing nature may slightly decrease the ring's overall electron density compared

to the methyl analog, potentially making oxidative addition more challenging. However, the

fundamental reactivity pattern established for the pyridine analog in key cross-coupling

reactions is expected to be a valid predictive model.

Data Presentation: Reactivity in Palladium-
Catalyzed Cross-Coupling Reactions
The following table summarizes representative experimental data for common palladium-

catalyzed cross-coupling reactions of the structural analog, 2-Amino-5-bromo-4-methylpyridine.

These conditions serve as a strong starting point for the optimization of reactions with 2-
Amino-5-bromo-4-methoxynicotinonitrile.
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Reaction
Type

Coupling
Partner

Catalyst /
Ligand

Base Solvent
Temperat
ure (°C)

Yield (%)

Suzuki-

Miyaura

Phenylboro

nic acid
Pd(PPh₃)₄ K₃PO₄

1,4-

Dioxane/H₂

O (4:1)

85-95 85

Suzuki-

Miyaura

4-

Methylphe

nylboronic

acid

Pd(PPh₃)₄ K₃PO₄

1,4-

Dioxane/H₂

O (4:1)

85-95 82

Suzuki-

Miyaura

4-

Methoxyph

enylboronic

acid

Pd(PPh₃)₄ K₃PO₄

1,4-

Dioxane/H₂

O (4:1)

85-95 88

Buchwald-

Hartwig
Aniline

Pd₂(dba)₃ /

Xantphos
Cs₂CO₃ Toluene 110

High

(expected)

Buchwald-

Hartwig

Secondary

Amine

Pd(OAc)₂ /

Phosphine

Ligand

NaOtBu Toluene 80-110
High

(expected)

Sonogashir

a

Terminal

Alkyne

Pd(PPh₃)₂

Cl₂ / CuI
Et₃N DMF 100

Good to

High

Heck

Coupling
Styrene

Pd(OAc)₂ /

TBAB
Et₃N DMF 130

Moderate

to High

Yields are based on reactions with 2-Amino-5-bromo-4-methylpyridine and should be

considered indicative for 2-Amino-5-bromo-4-methoxynicotinonitrile.

Experimental Protocols
The following are generalized protocols for key cross-coupling reactions, adapted for 2-Amino-
5-bromo-4-methoxynicotinonitrile based on established methods for its structural analog.

Note: These protocols are starting points and will likely require optimization of catalyst, ligand,

base, solvent, and temperature for the specific substrate.
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Protocol 1: Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed cross-coupling of 2-Amino-5-bromo-4-
methoxynicotinonitrile with an arylboronic acid.

Materials:

2-Amino-5-bromo-4-methoxynicotinonitrile (1.0 eq)

Arylboronic acid (1.2 - 1.5 eq)

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

Potassium phosphate (K₃PO₄) or Potassium carbonate (K₂CO₃) (2.0 - 3.0 eq)

Anhydrous 1,4-Dioxane and degassed water (4:1 ratio)

Schlenk flask or reaction vial

Inert atmosphere (Argon or Nitrogen)

Procedure:

To a dry Schlenk flask, add 2-Amino-5-bromo-4-methoxynicotinonitrile, the arylboronic

acid, and the base.

Evacuate and backfill the flask with an inert gas three times.

Under the inert atmosphere, add the palladium catalyst.

Add the anhydrous 1,4-dioxane and degassed water via syringe.

Stir the reaction mixture at 85-95 °C.

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS).

Upon completion, cool the reaction to room temperature.
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Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and

brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

This protocol outlines the palladium-catalyzed C-N bond formation between 2-Amino-5-
bromo-4-methoxynicotinonitrile and a primary or secondary amine.[1][2][3]

Materials:

2-Amino-5-bromo-4-methoxynicotinonitrile (1.0 eq)

Amine (1.2 eq)

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 - 0.05 eq)

Xantphos or other suitable phosphine ligand (0.02 - 0.10 eq)

Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu) (1.5 - 2.0 eq)

Anhydrous toluene or dioxane

Schlenk tube

Inert atmosphere (Argon or Nitrogen)

Procedure:

To a dry Schlenk tube, add 2-Amino-5-bromo-4-methoxynicotinonitrile, the base, the

palladium precursor, and the phosphine ligand.

Evacuate and backfill the Schlenk tube with an inert gas three times.

Add the anhydrous solvent, followed by the amine, via syringe.
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Heat the reaction mixture to 80-110 °C with vigorous stirring.

Monitor the reaction progress by TLC or LC-MS.

Upon completion, cool the reaction to room temperature.

Dilute the mixture with an organic solvent and filter through a pad of Celite.

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel.

Protocol 3: Sonogashira Coupling

This protocol details the coupling of 2-Amino-5-bromo-4-methoxynicotinonitrile with a

terminal alkyne.[4][5][6]

Materials:

2-Amino-5-bromo-4-methoxynicotinonitrile (1.0 eq)

Terminal alkyne (1.2 - 1.5 eq)

Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.025 eq)

Copper(I) iodide (CuI) (0.05 eq)

Triethylamine (Et₃N) or another suitable amine base

Anhydrous DMF or THF

Reaction flask

Inert atmosphere (Argon or Nitrogen)

Procedure:
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To a reaction flask under an inert atmosphere, add the palladium catalyst, copper(I) iodide,

and the solvent. Stir for 30 minutes.

Add 2-Amino-5-bromo-4-methoxynicotinonitrile and the terminal alkyne.

Add the amine base and heat the reaction mixture to the appropriate temperature (typically

80-100 °C).

Monitor the reaction progress by TLC or LC-MS.

Upon completion, cool the reaction to room temperature.

Dilute with an organic solvent and wash with water and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel.
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Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
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Caption: Generalized experimental workflow for cross-coupling reactions.

Alternatives
While 2-Amino-5-bromo-4-methoxynicotinonitrile is a highly functionalized building block,

researchers may consider alternatives based on synthetic accessibility or desired electronic

properties.

2-Amino-5-bromo-nicotinonitrile: This simpler analog lacks the 4-methoxy group, making the

pyridine ring more electron-deficient.[7] This may influence reaction kinetics and require

more robust catalytic systems.
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Other Halogenated Nicotinonitriles: Depending on the desired reactivity, iodo- or chloro-

analogs could be employed. Iodo-derivatives are generally more reactive in palladium-

catalyzed couplings, while chloro-derivatives are less reactive but often more cost-effective.

2-Amino-5-bromo-4-methylpyridine: As discussed, this is a close structural and electronic

analog. If the nitrile functionality is not essential for the final molecular design, this compound

offers a well-documented reactive profile.[8][9]

Conclusion
2-Amino-5-bromo-4-methoxynicotinonitrile is poised to be a versatile substrate for a range

of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig,

and Sonogashira couplings. Based on the extensive data available for the closely related 2-

Amino-5-bromo-4-methylpyridine, it is predicted that the C-Br bond at the 5-position will be

readily functionalized under standard cross-coupling conditions. The protocols and data

presented in this guide offer a solid foundation for researchers to begin developing specific

synthetic methodologies for this promising building block, with the caveat that empirical

optimization is crucial for achieving high yields and purity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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